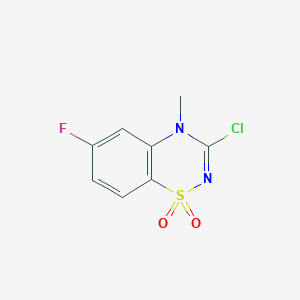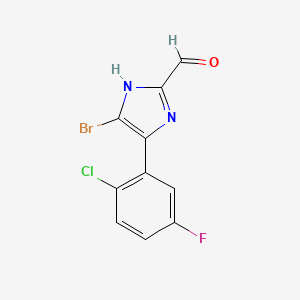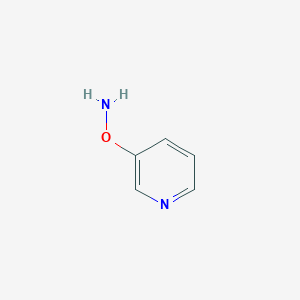
O-(pyridin-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(pyridin-3-yl)hydroxylamine is an organic compound with the molecular formula C6H8N2O. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a pyridin-3-yl group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-3-yl)hydroxylamine typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: O-(pyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-methanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(pyridin-3-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of O-(pyridin-3-yl)hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting enzyme activity. The compound can also participate in redox reactions, altering the oxidation state of its targets .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine: The parent compound, which lacks the pyridin-3-yl group.
Pyridine-3-carboxaldehyde: A precursor in the synthesis of O-(pyridin-3-yl)hydroxylamine.
Pyridine-3-methanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its combined properties of hydroxylamine and pyridine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H6N2O |
|---|---|
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
O-pyridin-3-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c6-8-5-2-1-3-7-4-5/h1-4H,6H2 |
InChI-Schlüssel |
GBEIYTQZOLNQTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
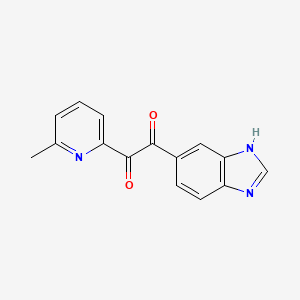
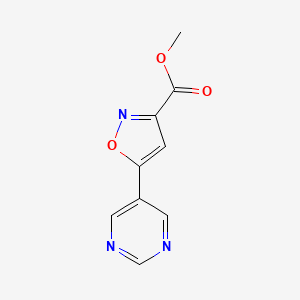
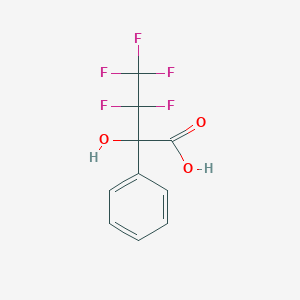

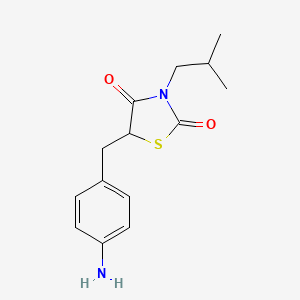
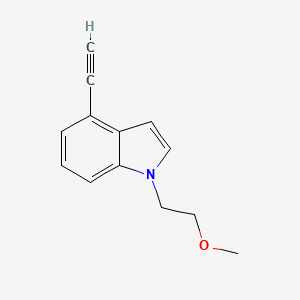
![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
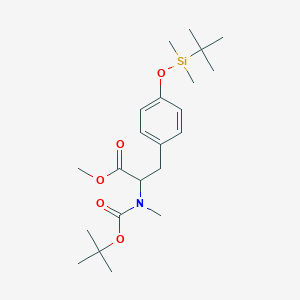
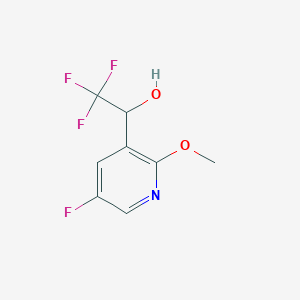
![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
